

3,5-Dibromo-4-methoxypyridine crystal structure

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxypyridine

CAS No.: 25813-24-5

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An In-Depth Technical Guide to the Crystal Structure of **3,5-Dibromo-4-methoxypyridine** and Its Implications

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state architecture, dictated by intricate intermolecular interactions, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the structural characteristics of **3,5-Dibromo-4-methoxypyridine**.

While a solved crystal structure for this specific molecule is not publicly available, we present a comprehensive analysis based on the closely related analogue, 3,5-Dibromo-4-methylpyridine, for which detailed crystallographic data exists. This approach allows for a robust predictive understanding of the key non-covalent interactions, including halogen bonding and π - π stacking, that define the supramolecular assembly. This document serves as a technical resource for researchers, offering insights into the synthesis, crystallization, structural analysis, and the scientific causality behind the observed solid-state behavior.

Introduction: The Significance of Crystal Architecture

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and functional materials. The introduction of substituents, such as halogens and methoxy groups, profoundly alters its electronic and steric properties. Specifically, the bromine atoms in **3,5-Dibromo-4-methoxypyridine** are not merely passive bulky groups; they are key players in directing crystal packing through halogen bonding—a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site.^{[1][2][3]} Understanding these interactions is paramount, as the precise three-dimensional arrangement of molecules in a crystal (polymorphism) can have dramatic consequences for a drug's performance or a material's properties.

This guide elucidates the synthesis and predicted crystal engineering principles of **3,5-Dibromo-4-methoxypyridine**. By leveraging the published crystal structure of 3,5-Dibromo-4-methylpyridine as a validated proxy, we can dissect the forces that govern its assembly and provide a framework for anticipating the behavior of related compounds.

Synthesis and Crystallization Methodology

The preparation of high-quality single crystals is the prerequisite for X-ray diffraction analysis. The synthesis of **3,5-Dibromo-4-methoxypyridine** can be achieved through nucleophilic substitution, followed by a carefully controlled crystallization process.

Synthesis Protocol: From Tribromopyridine to the Target Molecule

The synthesis proceeds by reacting 3,4,5-tribromopyridine with a methoxide source. The C4 position is activated towards nucleophilic attack, allowing for the selective displacement of the bromine atom at that position.

Experimental Protocol:

- Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), slowly add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) to a solution of anhydrous methanol (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.

- **Reaction Initiation:** Stir the resulting suspension at 0 °C for 15 minutes to ensure the complete formation of sodium methoxide.
- **Nucleophilic Substitution:** Add 3,4,5-tribromopyridine (1.0 equivalent) to the reaction mixture.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for approximately 19-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Upon completion, quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (2x).
- **Purification:** Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is **3,5-dibromo-4-methoxypyridine**.^[4]

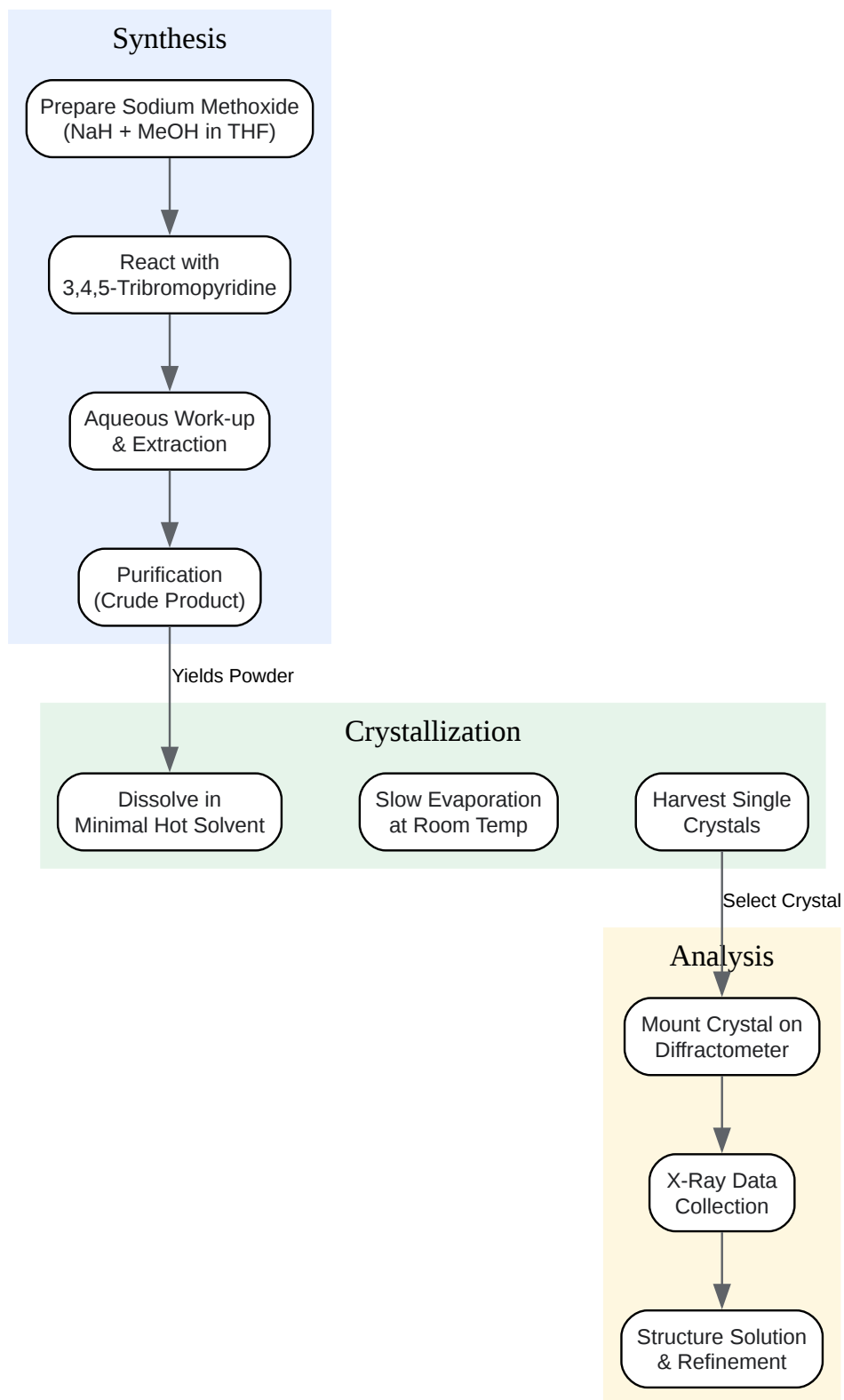
Single Crystal Growth

The quality of the crystal is critical for successful X-ray diffraction. Slow recrystallization from a suitable solvent system is the most common method. For the analogous compound, 3,5-Dibromo-4-methylpyridine, colorless prismatic crystals were obtained from an ethanol solution.^{[5][6]}

Experimental Protocol:

- **Dissolution:** Dissolve the synthesized **3,5-Dibromo-4-methoxypyridine** powder in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) with gentle heating.
- **Slow Evaporation:** Cover the vessel with a perforated cap (e.g., parafilm with pinholes) and leave it undisturbed at room temperature. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered single crystals over several days.
- **Crystal Harvesting:** Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them before mounting for analysis.

Experimental Workflow Diagram



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Caption: Workflow from synthesis to structural analysis.

Crystallographic Analysis: Insights from 3,5-Dibromo-4-methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine ($C_6H_5Br_2N$) provides an excellent model for understanding the solid-state architecture of its methoxy counterpart. The substitution of a methyl group for a methoxy group is expected to have a minor impact on the primary intermolecular interactions, making this a valid and informative comparison.

The structure was solved and refined using standard crystallographic software.^[5] The key findings are summarized below.

Crystallographic Data Summary

Parameter	3,5-Dibromo-4-methylpyridine ^[6]
Chemical Formula	$C_6H_5Br_2N$
Molecular Weight (g/mol)	250.91
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	14.178 (3)
b (Å)	6.9187 (18)
c (Å)	7.6407 (12)
V (Å ³)	749.5 (3)
Z (molecules/unit cell)	4
Temperature (K)	293

Molecular and Crystal Structure

In the crystal, the 3,5-Dibromo-4-methylpyridine molecule is planar and lies on a mirror plane.^{[5][6]} This planarity facilitates efficient packing. The supramolecular structure is not random; it is a highly organized three-dimensional framework built from specific, directional interactions.

Key Intermolecular Interactions:

- **Br...N Halogen Bonds:** The primary interaction guiding the assembly is a halogen bond between a bromine atom of one molecule and the nitrogen atom of a neighboring molecule. This interaction is highly directional and plays a crucial role in forming zigzag chains of molecules.^{[5][6]}
- **Br...Br Interactions:** Additional stability is conferred by Type II Br...Br contacts between adjacent molecules within the chains.^{[5][6]} These interactions, where the C-Br...Br angles differ, are attractive and contribute significantly to the overall lattice energy.
- **Offset π - π Stacking:** The planar pyridine rings of adjacent chains interact through offset π - π stacking. The intercentroid distance between stacked rings is approximately 3.545 Å, indicating a significant stabilizing interaction that links the zigzag chains into a robust 3D framework.^{[5][6]}

Visualization of Molecular Structure

Caption: Molecular structure of **3,5-Dibromo-4-methoxypyridine**.

Discussion and Implications for Researchers

The analysis of 3,5-Dibromo-4-methylpyridine provides a strong predictive model for the crystal structure of **3,5-Dibromo-4-methoxypyridine**. The dominant Br...N halogen bonds and π - π stacking interactions are almost certain to be conserved. The methoxy group, while electronically similar to the methyl group in this context, offers an additional potential hydrogen bond acceptor site (the oxygen atom), which could introduce further complexity or alternative packing motifs (polymorphs) involving C-H...O interactions.

For professionals in drug development, this structural insight is critical:

- **Polymorph Screening:** The knowledge of key interactions allows for a more targeted search for different crystalline forms, which can have unique solubility and stability profiles.
- **Co-crystal Design:** The potent halogen bond donor (C-Br) and acceptor (pyridine-N) sites make this molecule an ideal candidate for co-crystal engineering, where an active pharmaceutical ingredient (API) is combined with a co-former to improve its properties.

For materials scientists, the ordered, self-assembling nature of this molecule is of high interest:

- Crystal Engineering: The predictable formation of 3D frameworks via halogen and π -stacking interactions can be exploited to design new materials with tailored optical or electronic properties.^[5]

Conclusion

This technical guide has detailed the synthesis, crystallization, and structural analysis of **3,5-Dibromo-4-methoxypyridine**, using data from a closely related analogue to interpret its solid-state behavior. The crystal packing is dominated by a synergy of Br \cdots N halogen bonds, Br \cdots Br interactions, and offset π - π stacking, which together assemble the molecules into a well-defined three-dimensional architecture. This understanding of the underlying non-covalent forces provides researchers with the predictive power needed to manipulate and engineer molecular solids for applications ranging from advanced pharmaceuticals to novel functional materials.

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